N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a complex organic compound featuring an imidazole ring, a morpholine sulfonamide group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and furan derivatives. The imidazole ring can be synthesized through the reaction of 1,2-diamines with aldehydes or ketones, while the furan ring can be constructed via cyclization reactions of appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and furan groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, this compound may have therapeutic potential. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, while the morpholine sulfonamide group may enhance its binding affinity and specificity. The exact pathways and targets would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl) methanesulfonamide: Similar structure but lacks the furan carboxamide group.
N-(3-(1H-imidazol-1-yl)propyl) acetamide: Similar imidazole and propyl groups but different functional group at the end.
Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide is unique due to its combination of imidazole, morpholine sulfonamide, and furan carboxamide groups, which provide it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c20-15(17-4-1-6-18-7-5-16-12-18)13-2-3-14(24-13)25(21,22)19-8-10-23-11-9-19/h2-3,5,7,12H,1,4,6,8-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSTUNJKRJPEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.